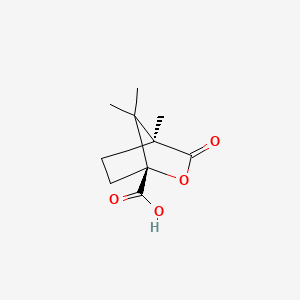
Tripropylphosphine
Übersicht
Beschreibung
Tripropylphosphine is a tertiary phosphine that is clear, colorless, and pyrophoric . It has a molecular formula of C9H21P and a molecular weight of 160.24 . The chemistry of tri-n-propyl phosphine is typical of most tertiary alkyl phosphines .
Synthesis Analysis
Tripropylphosphine can be prepared by reacting propylmagnesium bromide with phosphorus trichloride or phosphorus tribromide. It can readily be functionalized into phosphonium salts or oxidized with hydrogen peroxide or sulfur to synthesize the relevant phosphine oxide and chalcogenides .
Molecular Structure Analysis
The molecular structure of Tripropylphosphine is represented by the linear formula (CH3CH2CH2)3P . The InChI string is 1S/C9H21P/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 .
Chemical Reactions Analysis
Tripropylphosphine is commonly used as a ligand in various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Physical And Chemical Properties Analysis
Tripropylphosphine is a liquid at room temperature with a density of 0.801 g/mL at 25 °C . It has a refractive index of 1.4584 and a boiling point of 72-74 °C/12 mmHg .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Organometallic Reactions
Tripropylphosphine and similar compounds like polymer-supported triphenylphosphine (PS-TPP) have diverse applications in organic synthesis . They are used in functional group interconversions, heterocycle synthesis, and the synthesis of metal complexes . The methods of application and experimental procedures vary depending on the specific reaction, but generally involve the use of these phosphines as reagents or catalysts .
Pharmaceutical Syntheses
Tri-n-propylphosphine can serve as a Wittig reagent in cutting-edge pharmaceutical syntheses . It’s used in the synthesis of a collection of stilbenoid-triazoles, which are viable for inhibition of CYP45019A1 (aromatase) and lead to promising routes to medical candidates .
Materials Science
In the field of materials science, tri-n-propylphosphine is used in the formation of state-of-the-art photocurable coatings and as a support ligand for quantum dots and nanoparticles . It also plays a role in the creation of polyisocyanurate plastics, contributing to the development of sustainable and high-performance materials .
Cross Coupling Reactions
Tripropylphosphine is a suitable ligand for various cross coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds .
Solid-Phase Synthesis
One of the latest advances in recent years has been the utility of solid-phase synthesis as a strategy to prepare chemical libraries, biologically active molecules, and natural products . Tripropylphosphine can be used in these solid-phase synthetic techniques, offering key advantages over solution-phase chemistry .
Transition Metal Complexes
Tripropylphosphine is often used as a ligand for transition metal complexes, including ones that serve as catalysts in organometallic chemistry . These complexes have a wide range of applications in various fields, including organic synthesis, materials science, and pharmaceutical research .
Ligand for Buchwald-Hartwig Cross Coupling
Tripropylphosphine can be used as a ligand suitable for Buchwald-Hartwig cross coupling . This reaction is a powerful tool for the formation of carbon-nitrogen bonds, which are key structural elements in many pharmaceuticals and biologically active compounds .
Ligand for Suzuki-Miyaura Coupling
Tripropylphosphine can also be used as a ligand for Suzuki-Miyaura coupling . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, which are common motifs in organic compounds .
Ligand for Stille Coupling
In addition, Tripropylphosphine can be used as a ligand for Stille coupling . This reaction is used for the formation of carbon-carbon bonds between an organotin compound and an organic halide .
Ligand for Sonogashira Coupling
Tripropylphosphine can be used as a ligand for Sonogashira coupling . This reaction is used for the formation of carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne .
Safety And Hazards
Tripropylphosphine is hazardous and air sensitive . It is pyrophoric, meaning it can catch fire spontaneously if exposed to air . It can cause severe skin burns and eye damage . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
Zukünftige Richtungen
The future directions of Tripropylphosphine research could involve exploring its potential in various types of coupling reactions and its functionalization into phosphonium salts or oxidation into phosphine oxide and chalcogenides . Further studies could also focus on improving safety measures for handling this compound due to its hazardous nature .
Eigenschaften
IUPAC Name |
tripropylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21P/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTAHLRCZMOTKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(CCC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176876 | |
| Record name | Tripropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tripropylphosphine | |
CAS RN |
2234-97-1 | |
| Record name | Tripropylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2234-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripropylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tripropylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Naphtho[1,2-d]thiazole, 2-(methylthio)-](/img/structure/B1584921.png)



![[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-](/img/structure/B1584927.png)


